Acetoxyisovalerylalkannin
Overview
Description
Scientific Research Applications
Beta-Acetoxyisovalerylshikonin has a wide range of scientific research applications:
Mechanism of Action
Beta-Acetoxyisovalerylshikonin exerts its effects by inhibiting the activity of multidrug resistance (MDR) efflux pumps in cancer cells . This inhibition leads to increased accumulation of chemotherapeutic agents within the cells, thereby enhancing their cytotoxic effects . The compound targets ATP-binding cassette (ABC) transporter superfamilies, including P-glycoprotein, multidrug resistance-associated protein, and breast cancer resistance protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Acetoxyisovalerylshikonin can be synthesized through the extraction from Arnebia euchroma using preparative high-performance liquid chromatography (HPLC) . The compound is typically isolated using a C18 column with acetonitrile/methanol as the mobile phase .
Industrial Production Methods: : The industrial production of Beta-Acetoxyisovalerylshikonin involves the cultivation of Arnebia euchroma and subsequent extraction and purification processes. The compound is then isolated using advanced chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: : Beta-Acetoxyisovalerylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions include various derivatives of Beta-Acetoxyisovalerylshikonin, which can be further studied for their pharmacological properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include shikonin, acetylshikonin, and other shikonin derivatives .
Uniqueness: : Beta-Acetoxyisovalerylshikonin is unique due to its specific inhibitory effects on MDR efflux pumps, which makes it a valuable compound in cancer research . Its ability to enhance the efficacy of chemotherapeutic agents sets it apart from other shikonin derivatives .
properties
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAGDWOHVQNFB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219131 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69091-17-4 | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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